Manganese oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

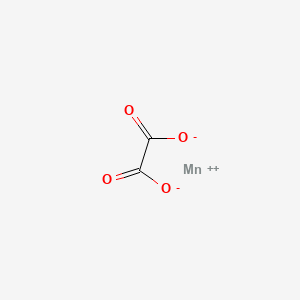

Manganese oxalate is a chemical compound formed by the combination of manganese and oxalic acid, with the chemical formula MnC₂O₄. It typically appears as light pink crystals and is insoluble in water. This compound naturally occurs as the mineral Lindbergite .

Mecanismo De Acción

Target of Action

Manganese oxalate, also known as Manganese(2+);oxalate, is a chemical compound that primarily targets the formation of various manganese oxides . It is used as a precursor for obtaining oxide systems and oxide particles with specified stoichiometric composition and crystallite size . The manganese atom in this compound is coordinated with the two chelate oxalates in the equatorial plane and two water molecules in axial positions .

Mode of Action

The interaction of this compound with its targets involves a step-wise dehydration process . This process is based on molecular dynamic simulations and results in the formation of single-phase nanoparticles of various manganese oxides, such as MnO, Mn2O3, and Mn3O4 . The four manganese coordination sites are occupied by oxalate oxygen atoms .

Biochemical Pathways

this compound affects several biochemical pathways. It plays a role in the oxalate-carbonate pathway, a biogeochemical process linking calcium oxalate oxidation and carbonate precipitation . This results in the transfer of atmospheric carbon dioxide into calcium carbonate as a carbon reservoir . Additionally, it is involved in the degradation of the lignocellulose complex by fungi .

Pharmacokinetics

The ADME properties of this compound are influenced by its physical and chemical properties. It forms crystalline hydrates, which impacts its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It is involved in the synthesis of single-phase nanoparticles of various manganese oxides . It also plays a role in the decomposition of reactive oxygen species . Furthermore, it contributes to the formation of calcium carbonate, thereby playing a role in carbon sequestration .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, the structure and magnetic properties of this compound hydrates are influenced by the environment . Additionally, the solvothermal process can control the synthesis of polymorphic Manganese oxalates . The catalytic performance of Manganese oxide, which is prepared by the oxalate route, is correlated with surface area, pore size, low-temperature reducibility, and distribution of surface species .

Análisis Bioquímico

Biochemical Properties

Manganese (Mn) is an essential micronutrient with many functional roles in plant metabolism . Manganese acts as an activator and co-factor of hundreds of metalloenzymes in plants . Because of its ability to readily change oxidation state in biological systems, Mn plays an important role in a broad range of enzyme-catalyzed reactions, including redox reactions, phosphorylation, decarboxylation, and hydrolysis . Manganese (II) is the prevalent oxidation state of Mn in plants and exhibits fast ligand exchange kinetics .

Cellular Effects

Manganese is an essential trace element within organisms spanning the entire tree of life . In bacteria, it can function as a cofactor for diverse enzymes involved in central carbon metabolism . Manganese-centric bacterial species, in particular lactobacilli, require little to no Fe2+ and use Mn2+ for a wider variety of functions . These organisms can accumulate extraordinarily high amounts of Mn2+ intracellularly, enabling the nonenzymatic use of Mn2+ for decomposition of reactive oxygen species while simultaneously functioning as a mechanism of competitive exclusion .

Molecular Mechanism

The molecular mechanism of Manganese oxalate involves its coordination with two chelate oxalates in the equatorial plane and two water molecules in axial positions . The manganese atom is confirmed as 2+ by bond valence sums . The four manganese coordination sites are occupied by oxalate oxygen atoms .

Temporal Effects in Laboratory Settings

It is known that this compound forms crystalline hydrates of the composition MnC2O4•nH2O, where n = 2 and 3 . The crystalline hydrate of the composition MnC2O4•2H2O forms light pink crystals of the orthorhombic system .

Dosage Effects in Animal Models

It is known that animal models of developmental manganese exposure have demonstrated that manganese can cause lasting attentional and sensorimotor deficits, akin to an ADHD-inattentive behavioral phenotype .

Metabolic Pathways

Manganese is involved in various metabolic pathways. In plants, it acts as a cofactor for diverse enzymes involved in central carbon metabolism . Oxalate is a metabolic end-product whose systemic concentrations are highly variable among individuals . Genetic and non-genetic reasons underlie elevated plasma concentrations and tissue accumulation of oxalate, which is toxic to the body .

Transport and Distribution

It is known that this compound forms light pink crystals and does not dissolve in water .

Subcellular Localization

It is known that Manganese is an essential micronutrient with many functional roles in plant metabolism . Manganese acts as an activator and co-factor of hundreds of metalloenzymes in plants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Manganese oxalate can be synthesized through an exchange reaction between sodium oxalate and manganese chloride. The reaction typically involves mixing aqueous solutions of sodium oxalate and manganese chloride, resulting in the precipitation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar method, but on a larger scale. The process involves careful control of reaction conditions such as temperature and concentration to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: Manganese oxalate undergoes various chemical reactions, including decomposition, oxidation, and reduction. Upon heating, it decomposes to form manganese oxide and carbon dioxide .

Common Reagents and Conditions:

Decomposition: Heating this compound leads to its decomposition into manganese oxide and carbon dioxide.

Oxidation and Reduction: this compound can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.

Major Products Formed:

Decomposition: Manganese oxide and carbon dioxide.

Oxidation and Reduction: Various manganese oxides, depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

Catalytic Applications

Bleach Catalysts in Cleaning Products

Manganese oxalates are increasingly utilized as bleach catalysts in washing and cleaning compositions. They enhance the bleaching action of inorganic peroxygen compounds like hydrogen peroxide and sodium perborate. The advantages of using manganese oxalates over traditional manganese salts include:

- Volume Reduction : Manganese oxalates require less volume to achieve the same or improved bleaching performance.

- Lower Hygroscopicity : This results in better storage stability in formulations.

- Compatibility with Peroxygen Compounds : They work effectively even at low solubility levels, making them suitable for use in machine dishwasher detergent tablets .

Table 1: Comparison of Manganese Oxalate with Other Manganese Salts

| Property | This compound | Manganese Sulfate | Manganese Acetate |

|---|---|---|---|

| Solubility | Low | High | Moderate |

| Bleaching Efficiency | High | Moderate | Low |

| Storage Stability | High | Low | Moderate |

Environmental Applications

Bioremediation

this compound plays a significant role in bioremediation processes. Certain fungi, such as Aspergillus niger, produce manganese oxalates during the breakdown of manganese ores. This process not only helps in mineral alteration but also enhances the solubility of manganese, making it more bioavailable for plant uptake. The formation of manganese oxalates is crucial in developing efficient biotechnologies for the enrichment of poor manganese ores .

Biochemical Applications

Role in Enzymatic Reactions

In biochemistry, this compound is involved in enzymatic reactions catalyzed by manganese-dependent enzymes such as manganese peroxidase. Research indicates that oxalate can influence the binding and release of trivalent metal ions within these enzymes, suggesting a complex interaction that may affect enzymatic activity and stability .

Material Science Applications

Desiccants and Drying Agents

this compound dihydrate is used as a desiccant in various industrial applications, particularly in paints and varnishes where moisture control is critical. Its ability to absorb moisture helps maintain product integrity during storage and application .

Spectroscopic Studies

Recent vibrational analysis studies have explored the structural properties of different manganese(II) oxalate hydrates. These studies utilize techniques such as X-ray diffraction and density functional theory to understand the vibrational characteristics and stability of these compounds, providing insights into their potential applications in material science .

Case Study 1: Bleach Catalyst Efficiency

A study demonstrated that incorporating this compound into laundry detergents significantly improved stain removal efficacy compared to formulations without it. The research highlighted that formulations with this compound required lower temperatures to achieve optimal bleaching results, thus saving energy during washing processes.

Case Study 2: Fungal Bioremediation

Research conducted on Aspergillus niger showed that this fungus could effectively leach manganese from ores while simultaneously forming manganese oxalates. This dual action not only aids in bioremediation but also presents a sustainable method for recovering valuable metals from low-grade ores.

Comparación Con Compuestos Similares

- Magnesium oxalate

- Strontium oxalate

- Barium oxalate

- Iron (II) oxalate

- Iron (III) oxalate

- Praseodymium oxalate

Comparison: Manganese oxalate is unique due to its specific decomposition and redox properties, which make it particularly useful in catalysis and materials science. Compared to other oxalates, this compound forms light pink crystals and has distinct thermal decomposition characteristics .

Propiedades

Número CAS |

6556-16-7 |

|---|---|

Fórmula molecular |

C2H6MnO6 |

Peso molecular |

181.00 g/mol |

Nombre IUPAC |

manganese;oxalic acid;dihydrate |

InChI |

InChI=1S/C2H2O4.Mn.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2 |

Clave InChI |

VOEZDMCKEMNFOS-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].[Mn+2] |

SMILES canónico |

C(=O)(C(=O)O)O.O.O.[Mn] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.